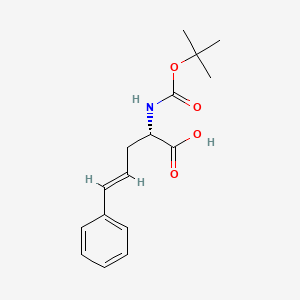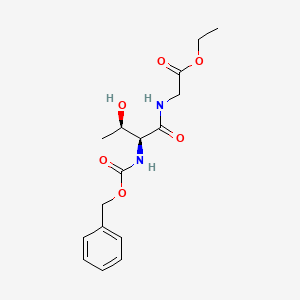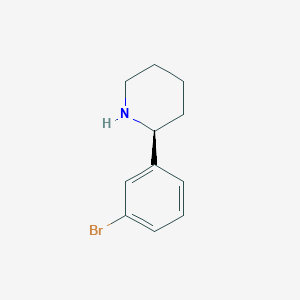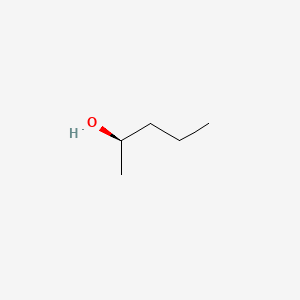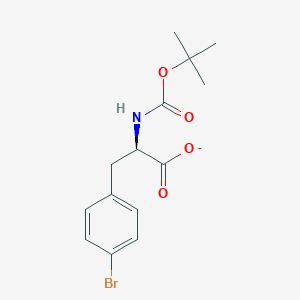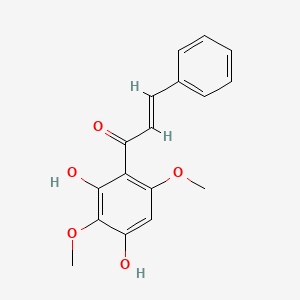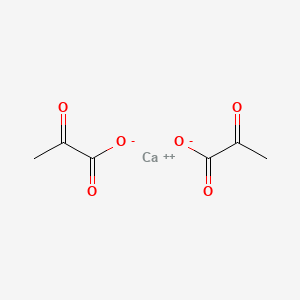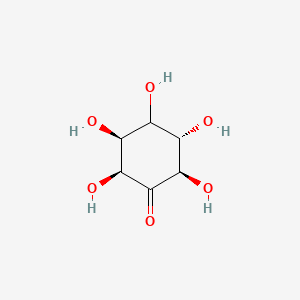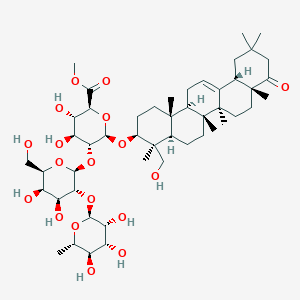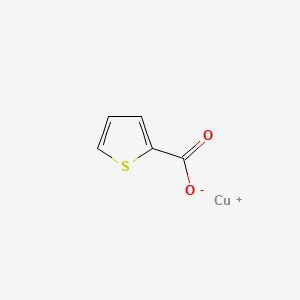
Kupfer(I)-thiophen-2-carboxylat
Übersicht
Beschreibung
Copper(I) thiophene-2-carboxylate is a coordination complex derived from copper and thiophene-2-carboxylic acid. This compound is known for its role as a reagent in promoting the Ullmann reaction between aryl halides . It has a chemical formula of C5H3CuO2S and a molar mass of 190.68 g/mol .
Wissenschaftliche Forschungsanwendungen
Copper(I) thiophene-2-carboxylate has a wide range of applications in scientific research. It is used as a reactant or reagent in studies of xenobiotic response to herbicide safener derivatives . Additionally, it is employed in the synthesis of functionalized BODIPY dye analogs and orthogonal cross-coupling reactions . The compound is also utilized in the preparation of parent borondipyrromethene systems and copper-mediated cross-coupling reactions . Its versatility makes it valuable in various fields, including chemistry, biology, medicine, and industry.
Wirkmechanismus
Target of Action
Copper(I) thiophene-2-carboxylate, also known as CuTC, is a coordination complex derived from copper and thiophene-2-carboxylic acid . The primary targets of CuTC are aryl halides . Aryl halides are organic compounds in which a halogen atom is attached to an aromatic ring. They play a crucial role in various organic reactions due to their reactivity .
Mode of Action
CuTC interacts with its targets (aryl halides) to promote the Ullmann reaction . The Ullmann reaction is a coupling reaction in organic chemistry, where two aryl halides are coupled together using a copper catalyst . CuTC mediates this reaction most efficiently, even at low temperatures .
Biochemical Pathways
The Ullmann reaction, facilitated by CuTC, affects the carbon-carbon bond formation in biochemical pathways . This reaction is significant in the synthesis of biaryls, which are essential structures in various biologically active compounds .
Result of Action
The primary result of CuTC’s action is the formation of biaryl compounds through the Ullmann reaction . Biaryl compounds are used in various fields, including pharmaceuticals, agrochemicals, and materials science . Therefore, CuTC’s action significantly contributes to the synthesis of these valuable compounds.
Action Environment
CuTC is sensitive to both air and light . Therefore, it should be stored under inert gas (nitrogen or argon) at 2–8 °C . These environmental factors can influence the action, efficacy, and stability of CuTC . Proper storage and handling conditions are crucial to maintain its reactivity and effectiveness as a catalyst .
Biochemische Analyse
Biochemical Properties
Copper(I) thiophene-2-carboxylate is known to mediate efficiently intermolecular cross-coupling reactions of aryl, heteroaryl, and vinyl stannanes with vinyl iodides at low temperature in high yields
Molecular Mechanism
Copper(I) thiophene-2-carboxylate is known to promote the Ullmann reaction between aryl halides
Vorbereitungsmethoden
Copper(I) thiophene-2-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of thiophene-2-carboxylic acid with copper(I) oxide (Cu2O) in the presence of toluene. The reaction mixture is heated, and water is removed azeotropically, resulting in the formation of Copper(I) thiophene-2-carboxylate as a tan, air-stable powder . This method allows for the preparation of the compound on a multigram scale .
Analyse Chemischer Reaktionen
Copper(I) thiophene-2-carboxylate undergoes various chemical reactions, primarily serving as a catalyst in cross-coupling reactions. It is particularly effective in promoting the Ullmann reaction, which involves the coupling of aryl, heteroaryl, and vinyl halides . The compound can also mediate intermolecular cross-coupling reactions of aryl, heteroaryl, and vinylstannanes with vinyl iodides at low temperatures, yielding high product efficiency . Common reagents used in these reactions include aryl halides, vinyl iodides, and stannanes .
Vergleich Mit ähnlichen Verbindungen
Copper(I) thiophene-2-carboxylate can be compared to other copper(I) carboxylates, such as copper(I) acetate and copper(I) bromide dimethyl sulfide complex . While these compounds also serve as catalysts in cross-coupling reactions, Copper(I) thiophene-2-carboxylate is particularly effective in promoting the Ullmann reaction at low temperatures . This unique property makes it a valuable reagent in organic synthesis. Similar compounds include copper(I) acetate, copper(I) bromide dimethyl sulfide complex, and other copper(I) carboxylates .
Eigenschaften
IUPAC Name |
copper(1+);thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4O2S.Cu/c6-5(7)4-2-1-3-8-4;/h1-3H,(H,6,7);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFJMFSWCBVEHBA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)[O-].[Cu+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3CuO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50894113 | |
| Record name | Copper(I)-thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50894113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68986-76-5 | |
| Record name | (2-Thiophenecarboxylato-κO2,κS1)copper | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68986-76-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cuprous 2-thiophenecarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068986765 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Copper(I)-thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50894113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Copper(I) 2-Thiophenecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CUPROUS 2-THIOPHENECARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7519WBL07L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


